molecular formula C19H19N3O2 B7696685 N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide

N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide

Cat. No. B7696685
M. Wt: 321.4 g/mol
InChI Key: WKTQEHZROBCTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide, also known as PPO-5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPO-5 belongs to the class of oxadiazole derivatives, which have been found to possess diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, leading to the disruption of microtubule formation. This results in the arrest of the cell cycle at the G2/M phase, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to possess antioxidant activity by scavenging free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide in lab experiments include its high potency, selectivity, and low toxicity. This compound has been found to exhibit activity against various cancer cell lines at low concentrations, making it a potential candidate for the development of new anticancer drugs. However, the limitations of using this compound in lab experiments include its poor solubility in water and limited stability under certain conditions.

Future Directions

There are several future directions for the research on N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide. One potential direction is the development of new derivatives of this compound with improved solubility and stability. Another direction is the evaluation of the in vivo efficacy of this compound in animal models of cancer and bacterial infections. Furthermore, the elucidation of the structure-activity relationship of this compound can provide insights into the design of new compounds with enhanced biological activity.

Synthesis Methods

The synthesis of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide involves the reaction of 4-aminobenzonitrile and 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of steps involving condensation, cyclization, and amidation, resulting in the formation of this compound. The synthesis of this compound has been optimized to obtain high yields and purity.

Scientific Research Applications

N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been found to exhibit promising anticancer activity against various cancer cell lines. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which is essential for cell division. This compound has also been found to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-3-9-17(23)20-16-12-10-15(11-13-16)19-21-18(22-24-19)14-7-5-4-6-8-14/h4-8,10-13H,2-3,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTQEHZROBCTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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